molecular formula C6H7NO B092022 2-Acetylpyrrole CAS No. 1072-83-9

2-Acetylpyrrole

Cat. No.: B092022
CAS No.: 1072-83-9
M. Wt: 109.13 g/mol
InChI Key: IGJQUJNPMOYEJY-UHFFFAOYSA-N
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Description

2-Acetylpyrrole (CAS 1072-83-9) is a heterocyclic aromatic compound characterized by a pyrrole ring substituted with an acetyl group at the 2-position. It is a key product of the Maillard reaction, contributing nutty, herbal, and popcorn-like aromas to foods such as black garlic, roasted sunflower seeds, fermented meats, and baked yams . In fragrant rice, this compound is strongly correlated (R² = 0.99) with 2-acetyl-1-pyrroline (2AP), the primary aroma compound, though it is a downstream oxidation product of 2AP rather than a direct contributor to rice fragrance . Industrially, this compound serves as a precursor for synthesizing 2AP via hydrogenation and oxidation reactions . Its detection in complex matrices often requires advanced analytical techniques like GC×GC–MS due to structural similarities with other nitrogenous compounds .

Preparation Methods

One-Pot Synthesis from N-Propargylic β-Enaminones

Reaction Conditions and Mechanism

A streamlined one-pot protocol for synthesizing 2-acetylpyrroles involves treating N-propargylic β-enaminones with zinc chloride (ZnCl₂) in refluxing chloroform, followed by methanol under similar conditions . The reaction proceeds through an initial cyclization step, generating 2-methylene-2,3-dihydro-1,4-oxazepines as intermediates. Subsequent reflux in methanol with ZnCl₂ facilitates ring contraction and acetyl group migration, yielding 2-acetylpyrroles. The dual role of ZnCl₂ as a Lewis acid catalyst and dehydrating agent is critical for both steps, enabling efficient bond reorganization.

Substrate Scope and Yields

This method exhibits broad substrate tolerance, accommodating aryl, alkyl, and heteroaryl substituents on the β-enaminone backbone. Yields typically range from 65% to 89%, with electron-donating groups on the aromatic ring enhancing reaction efficiency . For example, N-propargylic β-enaminones bearing para-methoxy phenyl groups achieve yields of 85%, while sterically hindered substrates, such as those with ortho-substituted aryl groups, require extended reaction times but still deliver moderate yields (68–72%).

Advantages and Limitations

The one-pot approach eliminates intermediate isolation, reducing purification steps and enhancing operational simplicity. However, the requirement for anhydrous conditions and stoichiometric ZnCl₂ limits scalability. Additionally, substrates with highly electron-withdrawing groups (e.g., nitro) show diminished reactivity, necessitating alternative methods.

Multi-Step Synthesis via Intermediate Formation

Synthetic Pathway Overview

A patent-pending method outlines a multi-step route starting with acetic anhydride, sodium nitrite, and acetyl acetone . The process involves:

  • Nitrosation : Acetic anhydride reacts with sodium nitrite in glacial acetic acid at 8–10°C to form a nitroso intermediate.

  • Cyclization : Addition of zinc powder and acetic anhydride at 80–90°C induces cyclization, yielding 2,5-diacetyl-3,4-dimethylpyrrole.

  • Formylation : Treatment with sulfuryl chloride (SO₂Cl₂) in glacial acetic acid at 80°C introduces a formyl group, culminating in 2-formyl-3,4-dimethyl-5-acetylpyrrole.

Optimization and Yield Data

Key optimizations include precise temperature control during nitrosation (±2°C) and gradual addition of SO₂Cl₂ to prevent over-chlorination. The final step achieves a 74% yield after recrystallization with petroleum ether . Scaling experiments demonstrate consistent yields (70–76%) across batches, with purity exceeding 98% as verified by HPLC.

StepReagentsTemperature (°C)Yield (%)
1NaNO₂, Ac₂O8–1082
2Zn, Ac₂O80–9078
3SO₂Cl₂8074

Challenges and Solutions

The exothermic nature of the nitrosation step necessitates rigorous cooling to avoid byproduct formation. Furthermore, residual zinc particles can catalyze undesired side reactions; this is mitigated by sequential washing with dichloromethane and filtration through celite .

Acylation of N-Alkoxycarbonyl Pyrroles

Methodology Development

Acylation of N-protected pyrroles, such as N-Cbz or N-Troc derivatives, offers a modular route to 2-acetylpyrroles . Trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O) activates acetic acid, generating a reactive acylating agent that selectively targets the 2-position of the pyrrole ring. Deprotection under acidic conditions (e.g., TFA) then furnishes the free 2-acetylpyrrole.

Scope and Selectivity

The method is compatible with diverse N-protecting groups, including carbobenzyloxy (Cbz) and 2,2,2-trichloroethoxycarbonyl (Troc). For instance, N-Troc-pyrrole undergoes acetylation at 25°C within 1.5 hours, yielding 2-acetyl-N-Troc-pyrrole (87%), which is subsequently deprotected to this compound in 91% yield . Notably, electron-rich pyrroles exhibit faster reaction kinetics, while steric hindrance at the 3- or 4-positions marginally reduces acylation efficiency.

Comparative Analysis of Activators

Using Tf₂O instead of TFAA accelerates the acylation step (<30 minutes) and improves yields by 10–15%, attributed to the enhanced electrophilicity of the mixed anhydride intermediate . However, Tf₂O’s moisture sensitivity demands stringent anhydrous conditions.

Comparative Analysis of Preparation Methods

Efficiency and Practicality

The one-pot method excels in simplicity but suffers from moderate yields for electron-deficient substrates. In contrast, the multi-step approach offers high purity and scalability but requires meticulous temperature control. The acylation-deprotection strategy provides excellent regioselectivity and compatibility with complex substrates, making it ideal for pharmaceutical applications.

Functional Group Tolerance

  • One-pot synthesis : Tolerates ethers, halides, and alkyl chains but struggles with nitro groups .

  • Multi-step synthesis : Compatible with methyl and formyl groups but sensitive to steric bulk .

  • Acylation method : Accommodates diverse N-protecting groups and heteroaromatic systems .

Chemical Reactions Analysis

Complexation with Chromium Hexacarbonyl

2AP reacts with chromium hexacarbonyl (Cr(CO)₆) under UV/visible light to form a green-colored Cr(CO)₆-n/2(2AP)ₙ complex. Key observations include:

  • Light dependency : No complex forms in the absence of light .

  • Specificity : Cr(CO)₆ selectively binds 2AP over structurally similar compounds (e.g., 2-acetylpyrrole, pyrrolidine) .

  • Mechanism : Ligand substitution occurs as CO dissociates from Cr(CO)₆, allowing 2AP to coordinate via N and O atoms (Fig. 1) .

Applications : This reaction forms the basis of a colorimetric method for 2AP quantification in fragrant rice (LOD: 1.52 mg/L) .

Enolization Catalyzed by Metal Ions

The enolization of 2AP is significantly accelerated by transition metal ions. Comparative kinetic data in aqueous solutions at 25°C :

CatalystRelative Rate (vs. H⁺)
Cu²⁺400×
Zn²⁺120×
Proton (H⁺)1× (baseline)
  • Mechanism : Metal ions stabilize the enolate intermediate through coordination with the carbonyl oxygen and pyrrolic nitrogen .

  • Soft character : The acetyl group’s electron-withdrawing nature enhances metal-ion affinity .

Claisen-Schmidt Condensation

2AP reacts with benzaldehydes in basic conditions to form (E)-3-aryl-1-(2-pyrrolyl)-2-propenones :

Conditions :

  • Base : 2M NaOH

  • Solvent : Ethanol

  • Temperature : 40°C

  • Yield : 70–85% (Table 7) .

Example :
2AP + m-nitrobenzaldehyde → (E)-3-(3-nitrophenyl)-1-(2-pyrrolyl)-2-propenone .

Grignard Acylation

2AP undergoes regioselective acylation using pyrrolylmagnesium bromide and copper catalysts :

  • Reagents : Phenylselenol or pyridinethiol esters.

  • Yields : 74–84% with CuI .

  • Mechanism : Copper facilitates the formation of a pyrrolyl copper intermediate, enabling C-2 acylation .

N-Alkylation

2AP reacts with alkyl iodides (e.g., methyl iodide) in benzene/KOH with 18-crown-6, yielding 1-alkyl-2-acetylpyrroles :

  • Conditions : 60°C, 12 hours.

  • Yield : >80% .

Reactions with Nitrite

In acidic conditions (pH 3, 50°C), 2AP reacts with nitrite to form mutagenic compounds :

  • Products : N-nitrosamines and diazo derivatives.

  • Implications : Raises concerns about 2AP’s role in food carcinogenicity during browning reactions .

Polymerization and Antioxidative Activity

Thermal or oxidative polymerization of 2AP derivatives (e.g., 2-(1-hydroxyethyl)-1-methylpyrrole) generates dimers (DIM) with enhanced antioxidative activity :

CompoundAntioxidative Activity (Relative to BHT)
2AP monomer0.5×
DIM1.2×
BHT (control)1.0×

Mechanism : Alkyl-substituted pyrroles without free α-positions exhibit higher radical-scavenging capacity .

Scientific Research Applications

Applications in Food Science

2.1 Flavor Compound

One of the primary applications of 2-acetylpyrrole is as a flavoring agent. It contributes to the nutty and roasted aroma in various food products, particularly in baked goods and roasted foods. Research indicates that this compound is formed during the Maillard reaction, which occurs at elevated temperatures (above 90 °C) during cooking processes .

Table 1: Flavor Profile Contributions of this compound

Food ProductFlavor ContributionFormation Temperature
Baked GoodsNutty, roasted aroma>90 °C
Roasted CoffeeComplex aroma>90 °C
Potato ChipsRoasty/nutty notes>90 °C

Applications in Organic Synthesis

3.1 Synthesis of Derivatives

This compound serves as a key intermediate in the synthesis of various organic compounds. For example, it can be converted into 2-acetyl-1-pyrroline through cyclization reactions . This transformation highlights its utility in generating more complex structures for pharmaceutical applications.

3.2 Cycloaromatization Reactions

Recent studies have demonstrated that this compound can undergo cycloaromatization to produce polysubstituted indolizines, which are valuable in medicinal chemistry . This synthetic route allows for the introduction of diverse substituents on the pyridine moiety, expanding the library of potential bioactive compounds.

Analytical Applications

4.1 Colorimetric Detection

A novel colorimetric method has been developed for the determination of this compound concentrations using chromium hexacarbonyl (Cr(CO)₆) as a reagent. This method allows for specific detection and quantification in various samples, including food extracts . The limit of detection (LOD) for this method was determined to be 2.00 mg/L, showcasing its sensitivity and applicability in quality control.

Table 2: Colorimetric Detection Parameters

ParameterValue
Reagent UsedCr(CO)₆
LOD2.00 mg/L
SpecificityHigh (specific to 2AP)

Case Studies

5.1 Case Study: Flavor Analysis in Rice Grains

A study investigated the presence of this compound in fragrant versus non-fragrant rice grain extracts using the developed colorimetric method . The results indicated a significant absorption peak at 623 nm for fragrant rice grains, confirming the compound's role in contributing to aroma profiles.

5.2 Case Study: Synthesis Pathways

Research on synthetic pathways involving this compound demonstrated its conversion into various alkylated derivatives under solid/liquid phase-transfer conditions . These derivatives exhibit potential pharmaceutical activities, emphasizing the compound's importance in drug development.

Mechanism of Action

The mechanism of action of 2-acetylpyrrole involves its interaction with various molecular targets. It acts as an antioxidant by inhibiting the oxidation of hexanal, a process that contributes to its protective effects in biological systems . The exact pathways and molecular targets are still under investigation, but its role in scavenging free radicals is well-documented.

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural and Functional Comparison

Table 1: Key Properties of 2-Acetylpyrrole and Analogous Compounds

Compound Structure Aroma Profile Key Sources Detection Methods Antioxidant Activity (Relative)
This compound Pyrrole + 2-acetyl group Nutty, herbal, popcorn-like Maillard reaction, oxidation of 2AP GC×GC–MS, NMR Moderate
2-Acetyl-1-pyrroline (2AP) Bicyclic pyrroline + acetyl group Sweet, fragrant (rice) Biosynthesis in fragrant rice Colorimetry (Cr(CO)₆), GC–MS Not reported
Pyrrole Simple 5-membered heterocycle Earthy, smoky Maillard reaction, microbial action GC–MS, colorimetry Low
2-Acetylpyridine Pyridine + 2-acetyl group Bitter, metallic Rare in rice (scented cultivars) UV-Vis (λmax 606 nm) Not reported
6M5OTP 6-methyl-5-oxo-tetrahydropyridine Neutral (isomer of 2AP) Acidic extraction of rice GC–MS Not reported

Key Differences in Reactivity and Detection

  • 2-Acetylpyridine exhibits weak absorption at 606 nm, limiting its interference in 2AP quantification . GC×GC–MS distinguishes this compound from 2AP and 6M5OTP in rice extracts due to differences in volatility and retention times .
  • Biochemical Pathways: 2AP is biosynthesized in fragrant rice via the proline-1-pyrroline pathway, while this compound forms through oxidation of 2AP at room temperature . In fermented foods (e.g., Tibetan Daqu, sour meat), this compound arises from microbial degradation of amino acids or Maillard reactions .

Antioxidant Capacity

This compound exhibits moderate antioxidant activity, surpassing 2-furanmethanol and 2-methylpyrazine but weaker than DDMP (2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one). Its hydroxyl-free structure limits radical-scavenging efficiency compared to phenolic Maillard products .

Biological Activity

2-Acetylpyrrole is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer research and as a potential therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and the results of various studies that highlight its pharmacological potential.

Chemical Structure and Synthesis

This compound is a pyrrole derivative characterized by an acetyl group at the 2-position. It can be synthesized through various methods, including aldol condensation reactions involving pyrrole derivatives and aldehydes. For example, studies have shown that this compound can be synthesized efficiently from reactions with substituted benzaldehydes under basic conditions, yielding products with notable yields ranging from 37% to 92% .

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

  • Histone Deacetylase (HDAC) Inhibition : Recent studies have identified this compound as part of novel HDAC inhibitors. Specifically, compounds containing an N-linked this compound cap demonstrated potent inhibitory activity against HDAC1, with an IC50 value of 2.89 ± 0.43 μM, outperforming established inhibitors like chidamide (IC50 = 10.23 ± 1.02 μM) . This inhibition leads to increased acetylation of histones, promoting apoptosis in cancer cells.
  • Anticancer Activity : The compound has shown promising results in various cancer cell lines. For instance, it was evaluated for anti-proliferative effects against human colon cancer (HCT-116), leukemia (HL-60), and myeloma (RPMI-8226) cell lines . The results indicated that derivatives of this compound could effectively inhibit cell growth and induce apoptosis.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : A study focusing on the anti-proliferative properties of this compound derivatives revealed that several compounds exhibited significant activity against cancer cell lines. Notably, the introduction of specific substituents on the pyrrole ring influenced the potency and selectivity towards different HDAC isoforms .
  • Molecular Docking Studies : Molecular docking simulations highlighted critical interactions between the carbonyl oxygen of the this compound cap and amino acid residues in the HDAC1 enzyme, suggesting a well-defined binding mode that contributes to its inhibitory effects .
  • Pharmacokinetic Profiling : Preliminary pharmacokinetic assessments in animal models showed that derivatives of this compound possess favorable drug-like properties, including a reasonable clearance rate and bioavailability compared to other HDAC inhibitors . These findings underscore the potential for further development as therapeutic agents.

Summary Table of Biological Activities

Activity IC50 Value Cell Line/Target Reference
HDAC Inhibition2.89 ± 0.43 μMHDAC1 (RPMI-8226 cells)
Antiproliferative EffectsVaries by derivativeHCT-116, HL-60, RPMI-8226
Molecular Docking InteractionNot specifiedHDAC1
PharmacokineticsClearance: 102 mL/min/kgICR mice

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 2-acetylpyrrole, and how do their yields compare?

Two primary methods are documented:

  • Route 1 : Reaction of 2-acetylfuran to yield this compound with ~74% efficiency.
  • Route 2 : Use of pyrrole and N,N-dimethylacetamide under catalytic conditions, achieving ~90% yield . Selection depends on reagent availability and scalability. Characterization via 1H-NMR^1 \text{H-NMR}, HRMS, and melting point verification (88–93°C) is recommended to confirm purity .

Q. How do the physicochemical properties of this compound influence experimental design?

Key properties include a boiling point of 220°C and molecular weight of 109.13 g/mol. These affect solvent selection (e.g., methanol for polar reactions) and thermal stability during prolonged heating. Sublimation enthalpy data from combustion calorimetry ( ) should inform vacuum distillation protocols .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

Gas chromatography (GC) with flame ionization detection is standard. However, volatility may require derivatization (e.g., silylation) for improved retention. NIST reference spectra (GC-MS) and chemometric analysis (e.g., PCA) can resolve co-eluting peaks in food or Maillard reaction matrices .

Advanced Research Questions

Q. How can kinetic modeling optimize this compound-derived reactions, such as carboxylation?

A validated kinetic model for synthesizing 5-acetyl-2-pyrrolecarboxylic acid methyl ester identifies optimal conditions:

  • Temperature: 115°C
  • Molar ratio (this compound:CCl4_4:MeOH): 0.1:0.4:0.5
  • Time: 3 hours for 95% conversion . Computational experiments using Arrhenius parameters (from 105–115°C data) predict reaction progress and guide recycling of unreacted reagents .

Q. What are the challenges in reconciling contradictory data on this compound’s antioxidant activity?

While this compound exhibits moderate antioxidant capacity in Maillard systems, its hydroxyl-protected derivatives (e.g., DDMP-5-carboxylates) show reduced activity (9.1–20.3%). Discrepancies arise from assay specificity (e.g., DPPH vs. ABTS) and matrix effects in food samples. Standardize protocols using HPLC-coupled radical scavenging assays .

Q. How do computational studies enhance understanding of this compound’s thermochemical behavior?

Hybrid DFT calculations (e.g., B3LYP/6-311++G**) correlate experimental enthalpies of combustion and sublimation with electronic structure. These models predict stability under thermal stress (e.g., 220°C boiling point) and guide safe handling in high-temperature syntheses .

Q. Why is this compound excluded from certain chemometric analyses, and how can this be mitigated?

In sugarcane honey authenticity studies, this compound was removed due to signal overlap with 4,4-dimethyl-2-pentanone. Solutions include orthogonal separations (2D-GC) or targeted MRM transitions in LC-MS/MS to isolate its m/zm/z 109.13 ion .

Q. Methodological Notes

  • Synthesis Optimization : Prioritize Route 2 (90% yield) but validate purity via melting point and NMR .
  • Analytical Pitfalls : Use retention indices from NIST WebBook to distinguish this compound from structurally similar volatiles .
  • Safety : WGK 3 classification necessitates N95 masks and gloves during handling due to dust toxicity .

Properties

IUPAC Name

1-(1H-pyrrol-2-yl)ethanone
Source PubChem
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InChI

InChI=1S/C6H7NO/c1-5(8)6-3-2-4-7-6/h2-4,7H,1H3
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InChI Key

IGJQUJNPMOYEJY-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=CN1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7NO
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DSSTOX Substance ID

DTXSID0047084
Record name 2-Acetylpyrrole
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Molecular Weight

109.13 g/mol
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Physical Description

Solid, Light beige to yellowish fine crystals; Bready, walnut, licorice-like aroma
Record name 2-Acetylpyrrole
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Record name Methyl 2-pyrrolyl ketone
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Boiling Point

220.00 °C. @ 760.00 mm Hg
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Solubility

Soluble in water and ether, Soluble (in ethanol)
Record name Methyl 2-pyrrolyl ketone
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CAS No.

1072-83-9
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Record name Ethanone, 1-(1H-pyrrol-2-yl)-
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Melting Point

90 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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